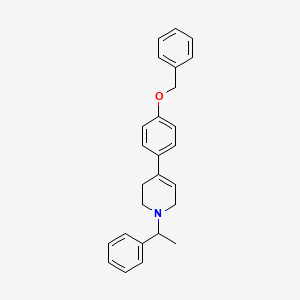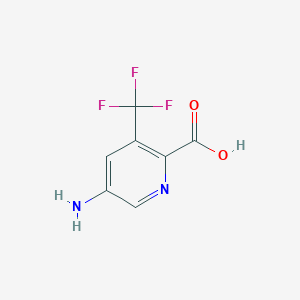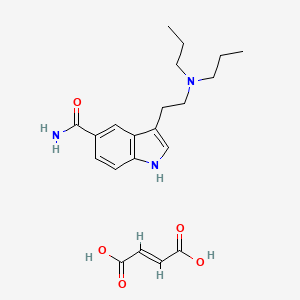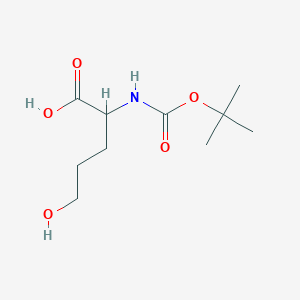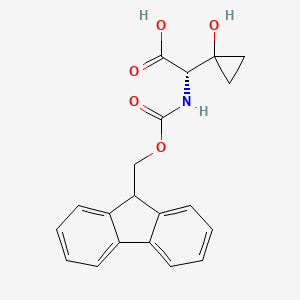
N-Fmoc-(S)-cleonin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-(S)-cleonin: is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mildly acidic conditions. This compound is particularly significant in the field of organic chemistry and biochemistry for its role in the synthesis of peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-(S)-cleonin typically involves the protection of the amino group of the amino acid with the Fmoc group. This is achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-Fmoc-(S)-cleonin undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under mildly basic conditions using reagents like piperidine or piperazine.
Coupling Reactions: The protected amino acid can be coupled with other amino acids or peptides using coupling reagents such as HATU or TBTU.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions:
Deprotection: Piperidine, piperazine, or 4-methylpiperidine in a solvent like dimethylformamide.
Coupling: HATU, TBTU, or other coupling reagents in the presence of a base like diisopropylethylamine.
Major Products: The major products formed from these reactions are peptides and proteins with the desired sequence and structure .
Applications De Recherche Scientifique
N-Fmoc-(S)-cleonin has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex peptides and proteins through solid-phase peptide synthesis.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: Plays a role in the development of therapeutic peptides and vaccines.
Industry: Used in the production of peptide-based materials and hydrogels for biomedical applications.
Mécanisme D'action
The mechanism of action of N-Fmoc-(S)-cleonin involves the protection of the amino group of the amino acid, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under basic conditions but can be easily removed under mildly acidic conditions, allowing for the sequential addition of amino acids to form peptides and proteins . The molecular targets and pathways involved include the activation of the carboxyl group of the amino acid and the protection of the amino group .
Comparaison Avec Des Composés Similaires
N-Fmoc-(S)-7-aza-tryptophan: Another Fmoc-protected amino acid used in peptide synthesis.
N-Fmoc-S-acyl-isopeptides: Used in the synthesis of native peptides through chemical ligation.
Uniqueness: N-Fmoc-(S)-cleonin is unique due to its specific structure and the stability of the Fmoc group under basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where the sequential addition of amino acids is required .
Propriétés
Formule moléculaire |
C20H19NO5 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-hydroxycyclopropyl)acetic acid |
InChI |
InChI=1S/C20H19NO5/c22-18(23)17(20(25)9-10-20)21-19(24)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,25H,9-11H2,(H,21,24)(H,22,23)/t17-/m1/s1 |
Clé InChI |
YWTNVBOLBKOBKO-QGZVFWFLSA-N |
SMILES isomérique |
C1CC1([C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
SMILES canonique |
C1CC1(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-C-[(Phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-lyxofuranose 1,2-diacetate 5-methanesulfonate](/img/structure/B12283579.png)
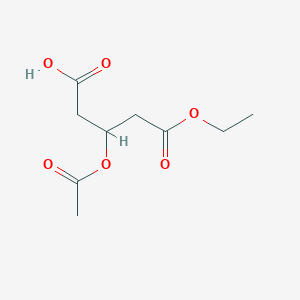
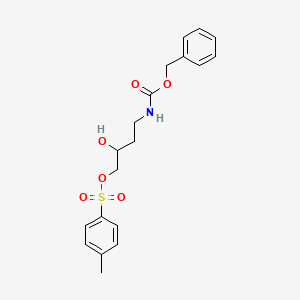
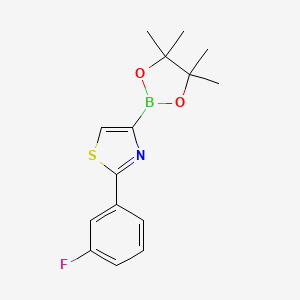

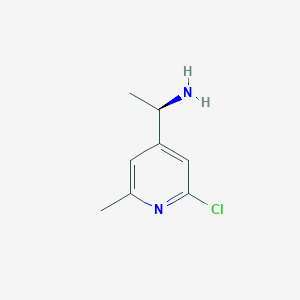
![8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12283624.png)
![1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (E)-octadec-9-enoate](/img/structure/B12283632.png)
![2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide](/img/structure/B12283634.png)
![[17-acetyloxy-16-(4,4-dimethyl-2,3-dihydropyrazin-4-ium-1-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B12283639.png)
